molecular formula C15H12Cl2INOS B303116 2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide

2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide

Cat. No. B303116
M. Wt: 452.1 g/mol
InChI Key: FLNBLHOGMXNQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as DIBSIA and is synthesized through a multistep process. In

Mechanism of Action

The mechanism of action of DIBSIA is not fully understood. However, it is believed that DIBSIA inhibits the activity of enzymes involved in cancer cell growth, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DIBSIA has been found to have several biochemical and physiological effects. In addition to its anticancer properties, DIBSIA has been shown to have anti-inflammatory and antioxidant properties. DIBSIA has also been found to inhibit the activity of enzymes involved in the production of cholesterol, which may have implications for the treatment of hypercholesterolemia.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIBSIA in lab experiments is its relatively simple synthesis method. Additionally, DIBSIA has been shown to be effective against several cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DIBSIA in lab experiments is its limited solubility, which may affect its bioavailability.

Future Directions

There are several future directions for research on DIBSIA. One area of research is the development of more efficient synthesis methods to increase the yield of DIBSIA. Additionally, further research is needed to understand the mechanism of action of DIBSIA fully. Finally, more in vivo studies are needed to determine the safety and efficacy of DIBSIA as a potential therapeutic agent.
Conclusion:
In conclusion, DIBSIA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of DIBSIA as a therapeutic agent.

Synthesis Methods

The synthesis of DIBSIA involves a multistep process that begins with the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl sulfide. This intermediate is then reacted with 3-iodoaniline to form the final product, DIBSIA. The overall process involves several purification steps, including recrystallization and column chromatography.

Scientific Research Applications

DIBSIA has been the subject of several scientific studies due to its potential therapeutic applications. One of the significant research areas is cancer treatment. DIBSIA has been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, DIBSIA has been shown to induce apoptosis in cancer cells, which is a process that leads to the programmed death of the cells.

properties

Product Name

2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide

Molecular Formula

C15H12Cl2INOS

Molecular Weight

452.1 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N-(3-iodophenyl)acetamide

InChI

InChI=1S/C15H12Cl2INOS/c16-11-5-4-10(14(17)6-11)8-21-9-15(20)19-13-3-1-2-12(18)7-13/h1-7H,8-9H2,(H,19,20)

InChI Key

FLNBLHOGMXNQHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CSCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.